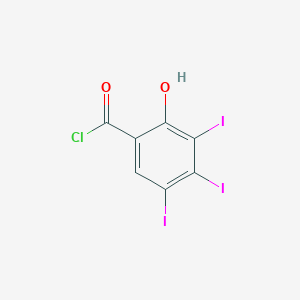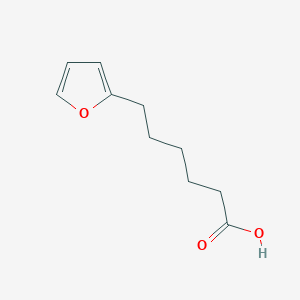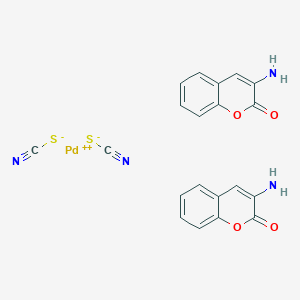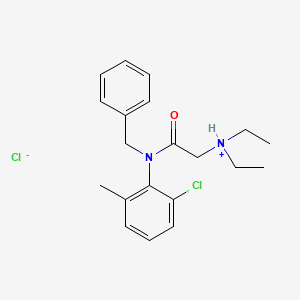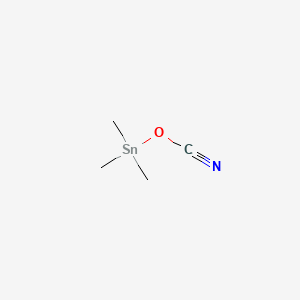
2,3-Diiodo-2-buten-1,4-diol diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diiodo-2-buten-1,4-diol diacetate is an organic compound with the molecular formula C8H10I2O4 It is a derivative of butene, where two iodine atoms are attached to the second and third carbon atoms, and the hydroxyl groups on the first and fourth carbon atoms are acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diiodo-2-buten-1,4-diol diacetate typically involves the iodination of 2-butene-1,4-diol followed by acetylation. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective diiodination at the 2 and 3 positions. The resulting 2,3-diiodo-2-butene-1,4-diol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the diacetate derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diiodo-2-buten-1,4-diol diacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as halides, thiols, or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2-butene-1,4-diol derivatives, with the removal of iodine atoms.
Oxidation Reactions: The diacetate groups can be hydrolyzed to form the corresponding diol, which can then undergo further oxidation to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted butene derivatives.
Reduction: Formation of 2-butene-1,4-diol.
Oxidation: Formation of butene-derived aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
2,3-Diiodo-2-buten-1,4-diol diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in studying the effects of iodine-containing compounds on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used for imaging and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of 2,3-Diiodo-2-buten-1,4-diol diacetate involves its reactivity due to the presence of iodine atoms and acetyl groups. The iodine atoms can participate in electrophilic substitution reactions, while the acetyl groups can undergo hydrolysis to release acetic acid. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Butene-1,4-diol diacetate: Similar structure but without iodine atoms.
2,3-Diiodo-2-butene-1,4-diol: Similar structure but without acetyl groups.
2-Butyne-1,4-diol diacetate: Similar structure but with a triple bond instead of a double bond.
Propiedades
Número CAS |
73758-43-7 |
|---|---|
Fórmula molecular |
C8H10I2O4 |
Peso molecular |
423.97 g/mol |
Nombre IUPAC |
[(E)-4-acetyloxy-2,3-diiodobut-2-enyl] acetate |
InChI |
InChI=1S/C8H10I2O4/c1-5(11)13-3-7(9)8(10)4-14-6(2)12/h3-4H2,1-2H3/b8-7+ |
Clave InChI |
FAQDVSANHUPJQT-BQYQJAHWSA-N |
SMILES isomérico |
CC(=O)OC/C(=C(/COC(=O)C)\I)/I |
SMILES canónico |
CC(=O)OCC(=C(COC(=O)C)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



